Cerium(III) iodide
Description
Significance of Cerium(III) Iodide in Advanced Chemical Research and Materials Science
The primary significance of this compound in materials science lies in its role as a precursor and additive in the synthesis of advanced materials. It is a key component in the manufacturing of high-intensity discharge (HID) lamps, specifically metal-halide lamps. patsnap.comwikipedia.orgrp-photonics.com In these lamps, CeI₃, along with other metal halides, is added to the quartz or ceramic arc tube. patsnap.comwikipedia.org The presence of these compounds helps to improve the efficiency and color rendition of the light produced by the electric arc. wikipedia.org The specific mixture of halides influences the light's color temperature and intensity. wikipedia.org
Furthermore, this compound is crucial in the development of scintillation materials, which are substances that emit light when they absorb high-energy radiation. hellma-materials.com While not always the primary scintillator itself, it is used to prepare other important scintillation crystals, such as cerium-doped lutetium iodide (LuI₃:Ce³⁺), gadolinium iodide (GdI₃:Ce³⁺), and yttrium iodide (YI₃:Ce³⁺). aemree.com These materials are valued for their high light yield and energy resolution, making them useful in medical imaging, high-energy physics, and security applications for the detection of gamma rays. aemree.comhellma-materials.com
In the realm of chemical synthesis, CeI₃ is used as a starting material for the preparation of organocerium compounds and as a pharmaceutical intermediate. wikipedia.org Its reactivity also allows for its use in creating other cerium compounds; for instance, cerium diiodide (CeI₂) can be obtained by the reduction of this compound with metallic cerium at high temperatures. wikipedia.org
Role of this compound within the Broader Context of Lanthanide Chemistry
This compound's chemistry is deeply rooted in its identity as a lanthanide compound. The lanthanides, or rare-earth elements, are a series of metallic elements from lanthanum (La) to lutetium (Lu) that share remarkably similar chemical properties. wikipedia.orglibretexts.org This similarity arises from the progressive filling of the 4f electron shell, which is shielded by outer electron shells, leading to a minimal influence on chemical bonding. libretexts.orgbyjus.com Consequently, the dominant oxidation state for all lanthanides is +3, a state readily adopted by cerium in this compound. wikipedia.org
However, cerium is unique among the lanthanides for its accessible and stable +4 oxidation state. chemistrycool.comwarwick.ac.uksamaterials.com This dual valency is a cornerstone of cerium's versatile chemistry. While this compound showcases the typical +3 state, the potential for cerium to be oxidized to the +4 state makes its compounds, including the iodide, interesting subjects in redox chemistry. warwick.ac.uksamaterials.com The stability of the Ce³⁺ ion is central to the properties of CeI₃, but the existence of the Ce⁴⁺ state distinguishes cerium chemistry from that of its lanthanide neighbors, which almost exclusively exhibit +3 states. warwick.ac.uk The chemistry of lanthanide halides, including iodides, is well-studied, with lighter lanthanides like cerium typically forming structures such as the orthorhombic PuBr₃-type structure adopted by CeI₃. wikipedia.orgwikipedia.org
Historical Development and Key Academic Milestones in this compound Studies
The history of this compound is intrinsically linked to the discovery of its constituent element, cerium. Cerium was first identified in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. periodic-table.comwikipedia.orgnih.gov The element was named after the then-newly discovered dwarf planet, Ceres. periodic-table.comwikipedia.org Early work by Berzelius and Hisinger established that cerium could exist in two oxidation states, which they noted by the different colors of the salts they prepared. periodic-table.com The pure metal was not isolated until 1875 by William Francis Hillebrand and Thomas H. Norton. wikipedia.orgnih.gov
The synthesis and characterization of specific cerium compounds followed the isolation of the element. The preparation of anhydrous lanthanide halides, including iodides, became a focus of inorganic chemists studying the properties of these elements. Key academic milestones include the development of reliable synthetic routes. For this compound, methods such as the direct reaction of cerium metal with iodine at elevated temperatures or the reaction of cerium with mercury(II) iodide were established. wikipedia.org
A significant milestone in the study of related cerium iodides was the first synthesis of cerium diiodide (CeI₂) by John D. Corbett in 1961, which is prepared from this compound. wikipedia.org In more recent decades, research has focused on the material applications of CeI₃, particularly its use in metal-halide lamps, which were developed in the 1960s, and its role in the creation of advanced scintillator crystals. aemree.comwikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
triiodocerium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZJUDTPVFRNB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Ce](I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeI3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.829 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Yellow, brown, or green odorless powder; [MSDSonline] | |
| Record name | Cerous iodide | |
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CAS No. |
7790-87-6 | |
| Record name | Cerium iodide (CeI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-87-6 | |
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| Record name | Cerous iodide | |
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| Record name | Cerium triiodide | |
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Structural Elucidation and Advanced Spectroscopic Characterization of Cerium Iii Iodide Systems
Crystallographic Investigations of Cerium(III) Iodide Structures
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes
Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. For this compound and its derivatives, this method has provided fundamental insights into their solid-state structures, revealing details of lattice parameters, space group symmetry, and atomic coordinates.
Anhydrous this compound (CeI₃) crystallizes in the orthorhombic crystal system, belonging to the space group Cmcm. materialsproject.org It adopts the plutonium(III) bromide (PuBr₃) crystal structure type. wikipedia.org The structure is characterized as two-dimensional, composed of CeI₃ sheets oriented in the (0, 1, 0) direction. materialsproject.org The analysis of its crystal structure reveals a complex coordination environment around the cerium(III) ion, which is fundamental to understanding its chemical properties.
The utility of single-crystal X-ray diffraction extends to the characterization of more complex this compound systems, including its various solvates and coordination complexes. For instance, the iodide ligand has been shown to facilitate the formation of monometallic complexes where other halides might form dimers. escholarship.org In studies involving heteroleptic sandwich complexes, precursors like CeI₃ are compared with others to understand the resulting structures. escholarship.org The crystallographic analysis of these complex materials is crucial for confirming their molecular structure, determining the coordination of ligands, and understanding intermolecular interactions in the crystal lattice.
Below is a table summarizing the crystallographic data for anhydrous this compound.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | materialsproject.org |
| Space Group | Cmcm (No. 63) | materialsproject.org |
| Lattice Constants | a = 4.37 Åb = 14.83 Åc = 10.13 Å | materialsproject.org |
| Lattice Angles | α = 90.00°β = 90.00°γ = 90.00° | materialsproject.org |
| Formula Units (Z) | 4 | |
| Unit Cell Volume | 657.11 ų | materialsproject.org |
| Structure Type | PuBr₃ | wikipedia.org |
Analysis of Coordination Geometries and Structural Parameters in this compound Compounds
The coordination environment of the cerium(III) ion in its iodide compounds is diverse and highly dependent on the steric and electronic properties of the surrounding ligands. In the simple anhydrous salt, CeI₃, the Ce³⁺ ion is found in an 8-coordinate geometry. materialsproject.orgwikipedia.org This specific arrangement is described as a bicapped trigonal prismatic geometry. wikipedia.org The Ce-I bond distances in this structure are not uniform, spanning a range from 3.16 Å to 3.49 Å, reflecting the different roles of the iodide ligands in the coordination sphere. materialsproject.org
In its complexes, the coordination number and geometry of cerium(III) can vary significantly. Lanthanide ions are known for their flexible coordination numbers, which can range from 3 to 12 or even higher. wikipedia.org This flexibility allows for the formation of numerous structurally distinct complexes. For example, in a cationic cerium complex, [Ce(TriNOx)thf][BArF], the Ce-O(THF) bond length was reported as 2.645(3) Å. nsf.gov In cerium(IV) complexes with phosphine (B1218219) oxide ligands, coordination numbers of 10 are observed, with geometries described as bicapped square antiprisms. staffs.ac.uk While these are Ce(IV) examples, they illustrate the high coordination numbers cerium can adopt.
The structural parameters, particularly bond lengths, provide insight into the nature of the metal-ligand interactions. The oxidation state of cerium has a clear impact on these parameters; for instance, Ce-O bond lengths in a Ce(IV) atrane complex were found to be in the range of 2.08-2.10 Å, consistent with the higher oxidation state. nsf.gov The analysis of these parameters is crucial for comparing related structures and understanding the influence of different ligands on the cerium center.
The table below presents selected structural parameters for cerium iodide compounds and related complexes.
| Compound/Fragment | Coordination Number | Geometry | Key Bond Lengths (Å) | Reference |
| Anhydrous CeI₃ | 8 | Bicapped trigonal prismatic | Ce-I: 3.16 - 3.49 | materialsproject.orgwikipedia.org |
| [Ceᴵⱽ(atrane)(thf)₃]³⁺ | 7 (Ce center) | - | Ce-O(atrane): 2.086-2.105Ce-O(THF): 2.513-2.542 | nsf.gov |
| [{Ce(NN′₃)}₂(µ-Cl)] | 4 (Ce center) | Pseudo-trigonal monopyramidal | - | warwick.ac.uk |
Advanced Spectroscopic Characterization of this compound Species
Vibrational Spectroscopies (FT-IR) for Ligand and Bond Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize chemical bonding within a molecule. ceriumlabs.com In the study of this compound complexes, FT-IR is primarily employed to confirm the coordination of organic ligands to the cerium center. The spectrum of a complex is compared to that of the free ligand; shifts in the vibrational frequencies of characteristic functional groups (e.g., C=O, P=O, C-N, O-H) can provide strong evidence of coordination. researchgate.netresearchgate.net
For example, the coordination of a ligand through a carbonyl or phosphine oxide group typically results in a shift of the ν(C=O) or ν(P=O) stretching frequency to a lower wavenumber (a red shift). This shift is indicative of a weakening of the bond upon donation of electron density to the cerium ion. In a study of cerium(III)-acetate complexes, FT-IR was used to show that acetate (B1210297) tends to bind as a weakly bidentate ligand. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization for diamagnetic compounds. However, its application to this compound complexes is complicated by the paramagnetic nature of the Ce³⁺ ion. The Ce³⁺ ion has one unpaired 4f electron, which leads to significant changes in the NMR spectra of its complexes compared to their diamagnetic analogues (e.g., La³⁺ or Lu³⁺ complexes).
The primary effects of the paramagnetic center are:
Large Chemical Shifts: The unpaired electron creates a local magnetic field that can induce large paramagnetic shifts (also known as hyperfine or contact/pseudocontact shifts) in the resonances of nearby nuclei. As a result, ¹H NMR signals can be spread over a very wide spectral range, often appearing outside the typical 0-10 ppm window. For example, in a Ce(III) complex with an alcohol-functionalized macrocycle, ¹H NMR resonances were observed to be dispersed from approximately -7 ppm to 10 ppm. nih.gov
Line Broadening: The fluctuating magnetic field from the paramagnetic center provides an efficient mechanism for nuclear spin relaxation, leading to a significant broadening of NMR signals. In some cases, the lines can become so broad that they are difficult to observe. iaea.org
Despite these challenges, NMR can still provide valuable structural and dynamic information. The magnitude and direction of the paramagnetic shift are sensitive to the geometric arrangement of the nuclei relative to the metal ion, which can be used to deduce structural information in solution. Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as ligand exchange. iaea.org For instance, in studies of Ce(III)-EDTA complexes, the broadening of ¹H NMR signals with changing pH was analyzed to determine the kinetics of complex dissociation. iaea.org
Electronic Absorption and X-ray Absorption Spectroscopy (XAS) for Electronic State Analysis
Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, and X-ray Absorption Spectroscopy (XAS) are critical tools for probing the electronic structure of this compound systems and confirming the +3 oxidation state of the cerium ion.
UV-Vis Spectroscopy: The electronic spectra of Ce(III) compounds are characterized by broad absorption bands in the UV region. These absorptions arise from parity-allowed electronic transitions from the 4f¹ ground state configuration to the 5d¹ excited state. researchgate.net The exact position and intensity of these f-d transitions are sensitive to the coordination environment (the ligand field) around the Ce³⁺ ion. In many cerium(III) complexes, these transitions can be obscured by more intense ligand-to-metal charge transfer (LMCT) bands or intra-ligand (π-π*) transitions, which often dominate the spectrum. escholarship.org
X-ray Absorption Spectroscopy (XAS): XAS is a highly element-specific technique that provides direct information about the oxidation state and local coordination environment of the absorbing atom. nih.gov For cerium, the L₃-edge (around 5.7 keV) is particularly informative. The position and features of the absorption edge are highly sensitive to the cerium oxidation state. Ce(III) compounds typically show a single, sharp absorption peak at the L₃-edge, corresponding to the 2p → 5d transition for a 4f¹ initial state. In contrast, Ce(IV) (4f⁰) species exhibit a characteristic double-peak feature at a higher energy. This clear distinction makes XAS an unambiguous tool for determining the valence state of cerium in its compounds. nih.gov Advanced techniques like High-Energy Resolution Fluorescence Detected (HERFD) XAS can provide even greater detail on the electronic configurations of the Ce 4f levels. nih.gov
Surface-Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectrometry (EDS))
Surface-sensitive spectroscopic techniques are indispensable for characterizing the elemental composition and chemical states of the outermost layers of materials. X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectrometry (EDS) are two such powerful methods that provide critical insights into the surface chemistry of this compound and related systems.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ceriumlabs.comulvac-phi.com XPS is a surface-sensitive technique that analyzes the top 20-50 Å of a sample. ceriumlabs.com When applied to cerium compounds, XPS can effectively distinguish between the Ce(III) and Ce(IV) oxidation states. thermofisher.com The Ce 3d XPS spectrum is complex due to "shake-up" and "shake-down" satellite peaks, which arise from final state effects. chalcogen.ro Detailed analysis of these satellite structures provides a fingerprint for the oxidation state. chalcogen.roucl.ac.uk Specifically, the Ce(IV) spectrum exhibits a characteristic peak at approximately 917 eV, which is absent in the Ce(III) spectrum. thermofisher.com Analysis of the I 3d region in the XPS spectrum would reveal a doublet corresponding to the I 3d₅/₂ and I 3d₃/₂ core levels, with binding energies characteristic of the iodide anion. kombyonyx.com
Energy Dispersive X-ray Spectrometry (EDS) , often integrated with scanning electron microscopes (SEM), is an analytical technique used for the elemental analysis of a sample. wikipedia.orgceriumlabs.comoxinst.com It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When a sample is bombarded with an electron beam, atoms are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted. dartmouth.edu EDS can be used to determine the elemental composition of a sample and create elemental maps showing the spatial distribution of different elements. researchgate.net For this compound, an EDS spectrum would show peaks corresponding to cerium and iodine, allowing for the confirmation of their presence and the determination of their relative abundance on the sample's surface.
Interactive Table: Spectroscopic Data for Cerium Iodide Systems
Theoretical and Computational Investigations of this compound Electronic Structure
Theoretical and computational methods provide a powerful framework for understanding the intricate electronic structure of this compound. These approaches complement experimental findings and offer insights into properties that are difficult to probe directly.
Density Functional Theory (DFT) Calculations for Electronic Properties and Orbital Contributions
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of materials, including those containing f-electron elements like cerium. uic.edu DFT calculations can predict various electronic properties, such as band structure, density of states (DOS), and orbital contributions. For a two-dimensional monolayer of CeI₃, DFT calculations, incorporating the Hubbard U correction to account for strong on-site Coulomb interactions of the f-electrons, have been performed. scilit.com These calculations revealed that the material is a semiconductor with calculated bandgaps of 1.98 eV for the ferromagnetic configuration and 2.08 eV for the antiferromagnetic configuration, with the latter being the ground state. scilit.com The partial density of states (PDOS) analysis from these calculations would elucidate the contributions of Ce 4f, 5d, and I 5p orbitals to the valence and conduction bands. The top of the valence band is typically dominated by I 5p states, while the bottom of the conduction band is mainly composed of Ce 5d and 4f states. The inclusion of the Hubbard U term is crucial for accurately describing the localized nature of the Ce 4f electrons and obtaining a non-zero band gap, which standard DFT functionals often fail to predict for strongly correlated systems. uic.edu
Quantum Chemical Modeling of Cerium(III) Hydration and Coordination Environments
Quantum chemical modeling is essential for understanding the behavior of cerium(III) ions in solution and their coordination with various ligands. Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) simulations have been employed to study the hydration of the Ce³⁺ ion in an aqueous environment. nih.govresearchgate.netresearchgate.net These simulations provide detailed information about the structure and dynamics of the hydration shells. researchgate.net Studies have shown that the Ce³⁺ ion in water is primarily nine-coordinated, with a mean first-shell coordination number of approximately 9.1. nih.govresearchgate.net The dominant coordination geometries are the tri-capped trigonal prism and the capped square antiprism, with frequent interconversions between them. researchgate.netresearchgate.net The calculated mean Ce-O bond distance in the first hydration sphere is around 2.61 Å. nih.gov Such computational studies are vital for interpreting experimental data and understanding the fundamental interactions that govern the chemistry of cerium(III) in solution, which is relevant to the dissolution and reactivity of this compound.
Interactive Table: Calculated Hydration Properties of Ce(III)
Relativistic Effects and Electron Correlation in this compound Systems
For heavy elements like cerium and iodine, relativistic effects significantly influence their electronic structure and chemical properties. arxiv.org These effects, which become more pronounced with increasing atomic number, can alter orbital energies and shapes, thereby affecting bonding and reactivity. In cerium, the 4f electrons are on the borderline between localized and itinerant behavior, making electron correlation effects particularly important. aps.org The interplay between relativity and electron correlation is challenging to capture accurately in theoretical calculations. arxiv.org Advanced computational methods that go beyond standard DFT, such as DFT in combination with dynamical mean-field theory (DFT+DMFT), are often necessary to properly describe the electronic structure of cerium and its compounds. aps.orgarxiv.org These methods account for both the strong on-site Coulomb repulsion of the 4f electrons and their hybridization with other valence electrons, providing a more accurate picture of the electronic states. aps.org For this compound, these effects would be critical for accurately predicting properties like the band gap, magnetic ordering, and optical spectra.
Isotopic Fractionation Studies in Cerium(III)/Cerium(IV) Redox Processes
While not directly a study of this compound's electronic structure, theoretical and experimental investigations into isotopic fractionation during Ce(III)/Ce(IV) redox processes provide insights into the electronic changes that occur during oxidation. Studies have demonstrated that cerium isotopes are fractionated during the oxidation of Ce³⁺ to Ce⁴⁺. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The lighter isotopes are preferentially oxidized, leading to an enrichment of heavier isotopes in the remaining Ce³⁺ fraction. geochemicalperspectivesletters.orgresearchgate.net The isotopic fractionation factor (α) for this process provides a quantitative measure of the isotopic separation. For the Ce³⁺–Ce⁴⁺ oxidation, an isotopic fractionation factor (α¹⁴²/¹⁴⁰Ce) has been determined experimentally. geochemicalperspectivesletters.org These findings suggest that the electronic and vibrational energy differences between the isotopes in the two oxidation states are significant enough to cause measurable fractionation. Theoretical modeling of these processes can help to elucidate the underlying mechanisms, which are related to changes in the nuclear volume and electronic environment upon oxidation. researchgate.net This has implications for understanding the stability and reactivity of Ce(III) compounds like this compound in environments where redox reactions can occur.
Reactivity and Mechanistic Understanding of Cerium Iii Iodide
Catalytic Applications of Cerium(III) Iodide and its Derivatives
This compound, often in conjunction with other cerium salts like cerium(III) chloride, serves as a catalyst or precursor in a range of organic reactions. Its utility stems from the Lewis acidic nature of the cerium ion and the redox activity of cerium species, enabling it to activate substrates and participate in catalytic cycles.
This compound and related cerium-iodide systems have been employed in several key organic transformations. The CeCl₃/NaI system, for instance, has been shown to be an effective promoter for carbon-carbon bond formation reactions researchgate.net. Specifically, this system facilitates the addition of allyltributylstannanes to aldehydes, with the regiochemical and stereochemical outcomes being dependent on the reaction conditions, such as the use of a solid support versus a solvent researchgate.net.
Furthermore, the CeCl₃/NaI system catalyzes the reaction between α-halogeno ketones and aldehydes to produce α,β-unsaturated ketones, a transformation believed to proceed via cerium enolate intermediates researchgate.net. This system also promotes the hydrooxacyclization of unsaturated 3-hydroxy esters, leading to the formation of substituted tetrahydrofuranacetic and tetrahydropyranacetic acid esters with retention of stereochemistry acs.org. Cerium(III) chloride, often in combination with iodide, is also recognized for its role in the synthesis of allylsilanes and in the Luche reduction, as well as in methoximation reactions sigmaaldrich.com.
In photocatalysis, cerium complexes, including those involving chloride and iodide ligands, can activate carbon-halogen bonds. For example, [Ce(III)Cl₆]³⁻ facilitates the activation of C-I bonds, leading to the oxidation of Ce(III) to Ce(IV) nih.govacs.org.
Table 1: Selected Catalytic Applications of Cerium-Iodide Systems in Organic Synthesis
| Reaction Type | Catalyst System | Substrates | Key Outcome/Product | Citation |
| Allylation of Aldehydes | CeCl₃·7H₂O/NaI | Aldehydes, Allyltributylstannanes | Regio- and stereoselective formation of allylated products | researchgate.net |
| Reaction of α-Halogeno Ketones with Aldehydes | CeCl₃/NaI | α-Halogeno ketones, Aldehydes | α,β-Unsaturated ketones (via cerium enolates) | researchgate.net |
| Hydrooxacyclization of Unsaturated 3-Hydroxy Esters | CeCl₃·7H₂O/NaI | Unsaturated 3-hydroxy esters | 5-substituted tetrahydrofuranacetic acid esters, 6-substituted tetrahydropyranacetic acid esters | acs.org |
| Synthesis of Allylsilanes | CeCl₃ (as Lewis acid) | Various | Allylsilanes | |
| Luche Reduction | CeCl₃ (as Lewis acid) | Carbonyl compounds | Alcohols | |
| Methoximation Reactions | Cerium(III) chloride | Aldehydes, Ketones | Methoxime derivatives | |
| C-I Bond Activation (Photocatalysis) | [Ce(III)Cl₆]³⁻ | 1-fluoro-4-iodobenzene | Fluorobenzene radical, iodide ion, oxidation of Ce(III) to Ce(IV) | nih.govacs.org |
The catalytic activity of cerium species, including those involving iodide, is often attributed to their Lewis acidic character. Cerium(III) ions can coordinate to substrates, increasing their electrophilicity and thereby accelerating reaction rates sigmaaldrich.comchemicalbook.comkuleuven.be. In the case of the CeCl₃/NaI system, mechanisms involving cerium enolates have been proposed for reactions with α-halogeno ketones researchgate.net.
In photocatalytic applications, cerium(III) complexes can undergo Ligand-to-Metal Charge Transfer (LMCT) excitation. This process can lead to the homolysis of coordination bonds, generating ligand-centered radicals and oxidizing the cerium center from Ce(III) to Ce(IV) nih.gov. This mechanism is distinct from typical photoinduced electron transfer events nih.gov. The Ce(III)/Ce(IV) redox cycle is fundamental to many cerium-catalyzed transformations, including the ring-opening functionalization of cycloalkanols researchgate.net. The precise mechanistic details, such as the structure of reaction intermediates, are areas of ongoing research nih.govacs.org.
Cerium compounds have demonstrated utility in polymerization catalysis. While direct applications of this compound as a primary polymerization catalyst are less frequently detailed than those of other cerium salts or complexes, cerium species are known to influence polymerization processes. For instance, cerium alkoxide complexes supported by Schiff base ligands have been shown to control the ring-opening polymerization of L-lactide by redox switching between Ce(III) and Ce(IV) oxidation states rsc.org. Furthermore, various lanthanide metal complexes, including those of cerium, have been synthesized and investigated for their catalytic activity in olefin polymerization, such as ethylene (B1197577) and norbornene, as well as in the dimerization and oligomerization of small alkenes acs.org.
Cerium, in various forms such as cerium oxide (ceria), plays a significant role in industrial catalysis, particularly in oxidation processes. Its ability to shuttle between Ce(III) and Ce(IV) oxidation states, coupled with its oxygen storage and release capacity, makes it highly effective in environmental catalysis sfa-oxford.comstanfordmaterials.commdpi.com. Cerium is a critical component in three-way catalytic converters for automobiles, where it reduces harmful emissions like carbon monoxide, nitrogen oxides, and hydrocarbons by facilitating oxidation and reduction reactions sfa-oxford.comstanfordmaterials.com.
In the petrochemical industry, cerium-based catalysts are employed to enhance the catalytic cracking of hydrocarbons, breaking down larger molecules into more valuable fuels stanfordmaterials.com. Ceria also serves as a heterogeneous catalyst in processes such as the water-gas shift reaction and in the abatement of atmospheric pollutants sfa-oxford.comsrce.hr. The redox activity of cerium is crucial for stabilizing high oxidation states of active catalyst components and providing lattice oxygen for oxidation mechanisms, as seen in selective oxidation reactions like propane (B168953) oxidation mdpi.comnih.gov.
Electrochemical Behavior and Redox Chemistry of this compound
The electrochemical behavior of cerium is primarily characterized by the reversible redox couple between Ce(III) and Ce(IV) ions. This redox couple is of significant interest, particularly for applications in redox flow batteries (RFBs) researchgate.netresearchgate.netacs.orgsoton.ac.ukmdpi.com. While this compound itself may not be the primary species studied in RFBs, the fundamental electrochemical properties of the Ce(III)/Ce(IV) couple in various media are highly relevant.
The Ce(III)/Ce(IV) redox couple exhibits complex electrochemical behavior that is sensitive to the supporting electrolyte, concentration, and temperature.
Sulfuric Acid Medium: Studies in sulfuric acid solutions have investigated the influence of acid concentration and temperature on the Ce(III)/Ce(IV) couple researchgate.netacs.orgsrce.hr. Increasing sulfuric acid concentration generally leads to a decrease in redox peak currents and an increase in peak potential separation up to a certain point researchgate.net. Higher temperatures are electrochemically favorable, increasing peak currents and reducing potential separation researchgate.net. On gold electrodes, the kinetics of the Ce(III)/Ce(IV) couple in sulfuric acid display asymmetric Butler-Volmer behavior, with transfer coefficients αanodic = 0.84 ± 0.02 and αcathodic = 0.157 ± 0.006 acs.org. The kinetics are influenced by factors such as the Frumkin effect and the field effect on cerium-sulfate complex dissociation acs.org. The redox process is generally described as quasi-reversible and diffusion-controlled in sulfuric acid srce.hr. Complexation with fluoride (B91410) ions in sulfuric acid can enhance the oxidation of Ce(III) srce.hr.
Methanesulfonic Acid (MSA) Medium: Methanesulfonic acid is frequently used as a supporting electrolyte in cerium-based redox flow batteries, as it can improve the solubility and reversibility of the cerium redox reactions researchgate.netsoton.ac.uk. Electrochemical impedance spectroscopy and cyclic voltammetry have shown that cerium complexes with varying ratios of methanesulfonate (B1217627) and sulfate (B86663) ligands influence electron transfer kinetics researchgate.net. Exchange current densities for the Ce(III)/Ce(IV) couple on glassy carbon electrodes in MSA-based electrolytes have been reported in the range of 0.16–0.28 mA cm⁻² researchgate.net.
Other Media and General Observations: The reversibility of the cerium redox reaction can be greater in media like nitric acid or at specific electrode materials, such as boron-doped diamond electrodes soton.ac.uk. The electrochemical behavior of cerium species is significantly affected by complexation with ligands, which influences the reaction mechanism and kinetics soton.ac.uk. In aqueous solutions, the Ce(III)/Ce(IV) couple is a key system for energy storage applications, with studies focusing on optimizing electrolyte composition and electrode materials to enhance performance researchgate.netresearchgate.netmdpi.com.
Table 2: Electrochemical Parameters of the Ce(III)/Ce(IV) Redox Couple
| Medium / Electrolyte | Electrode Material | Key Electrochemical Observation | Citation |
| Sulfuric Acid (various concentrations) | Gold | Asymmetric Butler-Volmer behavior (αanodic = 0.84, αcathodic = 0.157); kinetics influenced by Frumkin and field effects on complex dissociation. | acs.org |
| Sulfuric Acid (0.1-2 M) | Platinum | Peak potential separation increases with concentration from 0.1 to 2 M, then decreases. Elevated temperature favors the couple. | researchgate.net |
| Sulfuric Acid | Platinum | Quasi-reversible process, diffusion-controlled kinetics. Complexation with fluoride enhances Ce(III) oxidation. | srce.hr |
| Methanesulfonic Acid (MSA) / Sulfuric Acid mixture | Glassy Carbon | Exchange current densities of 0.16–0.28 mA cm⁻². Density functional theory (DFT) studies suggest influence of ligand ratios on electron transfer activation energy. | researchgate.net |
| Methanesulfonic Acid (MSA) | Composite Electrode | High oxidation/reduction current ratios (e.g., 1.09 on C–TiO₂–PdO). Good redox efficiency. | mdpi.com |
| Nitric Acid | Various | Cerium redox reaction is more reversible compared to some other acid media. | soton.ac.uk |
Synergistic Effects of Cerium(III) and Iodide Ions in Electrochemical Systems
Table 1: Synergistic Effects of Cerium(III) and Iodide Ions on Carbon Steel Corrosion Inhibition
| System | pH | Inhibitor Efficiency (%) | Reference |
|---|---|---|---|
| Ce(III) + Iodide | 2.5 | 47.7 | researchgate.net |
| Ce(III) + Iodide | 4.0 | 81.0 | researchgate.net |
| Ce(III) alone | 2.5 | -37.6 | researchgate.net |
Mechanisms of Cerium(III) Oxidation Reactions
Cerium is unique among lanthanides for its readily accessible tetravalent state (Ce(IV)), alongside its stable trivalent state (Ce(III)). The Ce(IV)/Ce(III) redox couple is central to many of cerium's applications warwick.ac.ukosti.gov. The oxidation of Ce(III) to Ce(IV) can be influenced by various factors, including ligand environment and the presence of other species. Iodide ions can play a role in these oxidation processes, either by influencing the redox potential or by acting as a ligand, potentially stabilizing certain oxidation states or influencing reaction pathways warwick.ac.ukosti.gov. For example, studies on cerium(IV) complexes have shown that in the presence of iodide ligands, Ce(IV) can be unusually stable against reduction due to high Lewis acidity at the metal center warwick.ac.uk. Mechanistic studies of cerium(III) oxidation by oxidants like bromate (B103136) have proposed detailed pathways involving intermediate species and radical mechanisms, highlighting the complexity of these redox transformations cdnsciencepub.com. In other systems, iodide can mediate the oxidation of other species by Ce(IV), indicating a catalytic role for iodide in Ce(IV)/Ce(III) cycles researchgate.net.
This compound in Organic Synthesis Beyond Catalysis
This compound serves as a valuable reagent in organic synthesis, particularly in the generation of organocerium species and as a component in Lewis acid-promoted reactions.
Generation and Reactivity of Organocerium Reagents from this compound
Organocerium reagents are typically prepared in situ by the reaction of organolithium or Grignard reagents with cerium(III) halides, including this compound (CeI₃) rsc.orgresearchgate.netiupac.orgwikipedia.org. These reagents exhibit characteristic reactivities, notably their reduced basicity compared to their organolithium or Grignard precursors, which allows them to tolerate functional groups susceptible to enolization or metal-halogen exchange rsc.orgiupac.orgwikipedia.org. This property enables high yields in additions to carbonyl compounds, even with challenging substrates rsc.orgiupac.org. Organocerium reagents are particularly effective in 1,2-additions to conjugated carbonyl compounds and can be used to synthesize ketones from acyl compounds without over-addition iupac.orgwikipedia.org. While cerium(III) chloride is often cited as the primary cerium source for generating organocerium reagents due to its commercial availability and ease of handling, this compound is also a viable precursor liverpool.ac.ukwikipedia.org.
Table 2: Reactivity of Organocerium Reagents in Carbonyl Additions
| Organocerium Reagent Precursor | Substrate Type | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|---|
| RLi/RMgX + CeI₃ | Ketones | Tertiary alcohols | High | rsc.org, iupac.org |
Lewis Acid Promotion by Cerium(III) Chloride/Iodide Systems in Organic Transformations
While this compound itself can act as a Lewis acid, its combination with other activators or its use in conjunction with cerium(III) chloride has been particularly noted for promoting various organic transformations. The system comprising cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) has emerged as a highly effective and water-tolerant Lewis acid promoter thieme-connect.comresearchgate.net. This synergistic combination activates carbonyl compounds and other electrophiles, facilitating a range of reactions under mild conditions thieme-connect.comresearchgate.net. Although other cerium halides like CeBr₃ and CeI₃ have shown decreased activity compared to CeCl₃ in this specific CeCl₃/NaI system, the broader "cerium(III)/iodide systems" category encompasses the significant role of iodide as an activator for cerium-based Lewis acids, particularly CeCl₃ ulisboa.pt. These systems are valued for their environmental benignity, utilizing inexpensive and stable reagents that tolerate moisture, offering an attractive alternative to traditional water-intolerant Lewis acids thieme-connect.comresearchgate.net.
Specific Reaction Types: Carbonyl Additions, Michael Additions, and Cleavage Reactions
The CeCl₃/NaI system, and related cerium-iodide mediated processes, are instrumental in several key organic transformations:
Carbonyl Additions: Beyond the organocerium reagent pathway, cerium(III) salts, often in combination with iodide, can directly promote nucleophilic additions to carbonyl compounds. For example, the Luche reduction of α,β-unsaturated carbonyl compounds using CeCl₃·6H₂O and sodium borohydride (B1222165) favors the formation of allylic alcohols chemeurope.com.
Michael Additions: The CeCl₃·7H₂O/NaI combination, often supported on silica (B1680970) gel, efficiently catalyzes Michael additions of various nucleophiles, including indoles, 1,3-dicarbonyl compounds, and amines, to α,β-unsaturated ketones thieme-connect.comresearchgate.netacs.org. These reactions typically proceed with high yields, demonstrating the promoter's efficacy even with less reactive substrates thieme-connect.comresearchgate.netacs.org.
Cleavage Reactions: This promoter system is also highly effective for the cleavage of various carbon-oxygen and carbon-silicon bonds. It facilitates the deprotection of a wide range of functional groups, including ethers (e.g., PMB, trityl, trialkylsilyl, allyl) and esters (e.g., tert-butyl, prenyl), as well as the deprotection of acetals and thioacetals (dioxolanes, oxathiolanes, dithiolanes) thieme-connect.comresearchgate.netsci-hub.se. Furthermore, it enables the conversion of alcohols into the corresponding iodides and the stereospecific dehydration of β-hydroxy carbonyl compounds to α,β-unsaturated derivatives thieme-connect.comsci-hub.seresearchgate.net.
Table 3: Reactions Promoted by Cerium(III) Chloride/Iodide Systems
| Reaction Type | Substrate Class | Typical Yield | Reference |
|---|---|---|---|
| Michael Addition | Indoles to α,β-unsaturated ketones | Good | acs.org |
| Michael Addition | 1,3-Dicarbonyls to α,β-unsaturated ketones | High | thieme-connect.com, researchgate.net |
| Michael Addition | Amines to α,β-unsaturated ketones | High | thieme-connect.com, researchgate.net |
| Cleavage of C-O Bonds | PMB, Trityl, tert-Butyl ethers/esters | High | thieme-connect.com, researchgate.net, sci-hub.se |
| Cleavage of C-Si Bonds | Trialkylsilyl ethers | High | thieme-connect.com, researchgate.net |
| Hydroxyl Group Conversion | Alcohols to iodides | Good | thieme-connect.com, researchgate.net, sci-hub.se |
Solution Chemistry and Coordination Dynamics of this compound
In the solid state, this compound (CeI₃) crystallizes with a structure analogous to plutonium(III) bromide, featuring 8-coordinate bicapped trigonal prismatic Ce³⁺ ions wikipedia.org. While detailed studies on the solution chemistry and coordination dynamics specifically for CeI₃ are less extensively documented in the provided literature compared to its chloride counterpart, general principles of lanthanide coordination chemistry apply. Cerium(III) ions are known to exhibit high coordination numbers, typically ranging from 8 to 10, and their coordination sphere is readily influenced by solvent molecules and counterions researchgate.net. Studies on related cerium(III) complexes, such as those involving crown ethers, have revealed dynamic coordination modes, including κ²-coordination and facile rearrangement to higher coordination numbers in solution researchgate.net. Furthermore, time-resolved X-ray liquidography has been employed to study the structural dynamics of cerium(III) hexachloro complexes, providing insights into bond contractions and electronic state changes upon photoexcitation, illustrating the types of advanced techniques used to probe cerium coordination behavior acs.org. The oxophilicity of the Ce³⁺ ion drives strong interactions with oxygen-donor ligands, influencing its solution speciation and reactivity warwick.ac.uk.
Table 4: Structural Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | CeI₃ | wikipedia.org |
| Molar Mass | 520.829 g·mol⁻¹ | wikipedia.org |
| Melting Point | 766 °C, 752 °C | wikipedia.org |
| Solubility in Water | Soluble | wikipedia.org |
| Solubility in Acetone | Soluble | wikipedia.org |
| Crystal Structure | Plutonium(III) bromide type | wikipedia.org |
Compound List:
this compound (CeI₃)
Cerium(III) chloride (CeCl₃)
Cerium(III) bromide (CeBr₃)
Cerium(IV)
Cerium(III)
Organocerium reagents
Organolithium compounds
Grignard reagents
Sodium borohydride (NaBH₄)
Sodium iodide (NaI)
Allyltributylstannane
Amine
Indole
1,3-Dicarbonyl compounds
α,β-unsaturated ketones
β-hydroxy carbonyl compounds
PMB ethers
Trityl ethers
Trialkylsilyl ethers
Allyl ethers
tert-Butyl esters
Prenyl esters
Dioxolanes
Oxathiolanes
Dithiolanes
Arsenic(III)
Arsenic(V)
Cerium(IV) nitrate (B79036) (Ce(NO₃)₄)
Cerium(III) nitrate (Ce(NO₃)₃)
Potassium iodide (KI)
Tri-sodium phosphate (B84403) (TSP)
Cerium(III) acetate (B1210297)
Sodium sulfate (Na₂SO₄)
Benzimidazole
Hexacyanoferrate(III) ion
Monensin
Salinomycin
Ammonia (NH₃)
Ammonium (B1175870) nitrate ((NH₄)NO₃)
Ammonium chloride (NH₄Cl)
Thionyl chloride (SOCl₂)
Mercury(II) iodide (HgI₂)
Cerium metal (Ce)
Iodine (I₂)
Chlorine (Cl₂)
Bromine (Br₂)
N-halosuccinimide (NXS)
Succinimide
Phosphine (B1218219) oxides
TADDOLs
Lithium carboxylates
Manganese pivalate (B1233124)
Cerium(III) trifluoromethanesulfonate (B1224126)
Hexacyanoferrate(III) (K₃Fe(CN)₆)
Hexacyanoferrate(II) (K₄Fe(CN)₆)
Cerium(III) oxalate (B1200264) hydrate (B1144303)
Neodymium(III) chloride
Yttrium(III) chloride
Lanthanum(III) chloride
Lanthanum(III) chloride bis(lithium chloride) complex solution
Lanthanum(III) chloride hydrate
Cerium(III) acetate hydrate
Cerium(III) hexachloro complex ([Ce(III)Cl₆]³⁻)
Cerium(IV) hexachloro complex ([Ce(IV)Cl₆]²⁻)
Tetraethylenepentamine dithiocarbamate (B8719985)
Cerium(III) nitrate
Tri-sodium phosphate
Alginate (ALG)
Sodium-dodecyl-benzene-sulfonate
Cerium metal–organic framework (Ce-MOF)
Graphene oxide (GO)
Carbon nanotubes (CNT)
Nickel–MOF (Ni-MOF)
Copper–MOF (Cu-MOF)
Reduced graphene oxide (rGO)
Cerium(III) salts
Cerium(III) nitrate
Cerium(III) phosphate
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
Samarium(III) iodide (SmI₃)
Samarium(III) chloride (SmCl₃)
Samarium(III) (Sm³⁺)
Samarium metal (Sm)
Samarium(II) iodide (SmI₂)
Cerium(III) hexacyanoferrate(III)
Cerium(III) hexachloroferrate(III)
Cerium(III) hexabromoferrate(III)
Cerium(III) hexaiodoferrate(III)
Cerium(IV) complexes
Cerium(IV) iodide complex
Cerium(III) chloride/iodide systems
Cerium(III) chloride/NaI system
Cerium(III) chloride/NaI/SiO₂ system
Advanced Applications and Materials Science Research Involving Cerium Iii Iodide
Luminescent Materials and Optoelectronic Applications
The electronic structure of Ce(III) ions, featuring a partially filled 4f shell and accessible 5d orbitals, enables efficient luminescence through 4f-5d electronic transitions. This property makes Ce(III)-containing materials highly promising for various optoelectronic applications, including scintillators and phosphors.
Development of Scintillation Crystals Doped with Cerium(III)
Cerium(III) ions are well-established activators in a range of inorganic scintillators, contributing to their light yield and fast response times. While pure CeI₃ is not as widely studied as a bulk scintillator compared to other cerium-activated halides like CeBr₃ or Ce-doped LaBr₃, the principles of Ce(III) doping in halide matrices are transferable. Research into related iodide-based scintillators highlights the potential for high performance. For instance, cerium-doped strontium iodide (SrI₂:Ce/Na) has demonstrated high light yields up to 120,000 photons/MeV and excellent energy resolutions down to 3% at 662 keV, with emission peaks attributed to Ce³⁺ at 404 and 435 nm osti.gov. Similarly, cerium-doped lutetium iodide (LuI₃:Ce³⁺), yttrium iodide (YI₃:Ce³⁺), and gadolinium iodide (GdI₃:Ce³⁺) have been synthesized using techniques like the Bridgman method. These materials exhibit Ce³⁺ emission in the 500-550 nm region, with high light yields up to 100,000 photons/MeV and fast principal decay time constants of less than 40 ns researchgate.net. GdI₃:2%Ce crystals specifically showed an energy resolution of 3.4% and a decay time of (58±3) ns under 662 keV gamma-ray excitation, indicating their promise for radiation detection researchgate.net. These findings underscore the efficacy of Ce(III) as a dopant in iodide-based host lattices for scintillation applications.
Table 1: Scintillation Properties of Ce(III)-Doped Halide Materials
| Material | Dopant | Light Yield (photons/MeV) | Decay Time (ns) | Energy Resolution (%) at 662 keV | References |
| LuI₃ | Ce³⁺ | ~50,000 - 100,000 | <40 | 3.5 - 9 | researchgate.net |
| YI₃ | Ce³⁺ | ~50,000 - 100,000 | <40 | 3.5 - 9 | researchgate.net |
| GdI₃ | Ce³⁺ | ~50,000 - 100,000 | (58±3) | 3.4 | researchgate.net |
| SrI₂ | Ce³⁺/Na | Up to 120,000 | Not specified | Down to 3 | osti.gov |
| CeBr₃ | Intrinsic | ~60,000 | Not specified | ~4 | researchgate.net |
Photoluminescence and Luminescence Lifetime Studies of Cerium(III) Iodide-based Materials
This compound (CeI₃) exhibits luminescence when dissolved in various organic solvents, such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and diethyl ether (Et₂O), typically producing violet or blue emissions under UV irradiation researchgate.net. The luminescent properties are influenced by the structure of the solvated complexes, with the presence of trace water impacting the emission by converting solvated Ce(III) into cerium hydrates researchgate.net. This sensitivity to water suggests potential applications for CeI₃ as a luminescent sensor for detecting trace water in organic solvents researchgate.net. Time-dependent density functional theory (TD-DFT) calculations have shown that Ce(III) complexes, including those with iodide ligands, undergo allowed 5f → 4d excitations, consistent with luminescence lifetimes measured in the nanosecond range researchgate.net. Studies on cerium(III) compounds, in general, reveal that their luminescence spectra and lifetimes can serve as indicators of their solution behavior and radiative efficiency acs.org. The complex nature of Ce(III) energy levels, situated between d-group elements and other lanthanides, leads to broad absorption and luminescence bands reminiscent of atomic energy levels, with significant Stokes shifts observed due to coordination bond destabilization in the excited state researchgate.net.
Cryolite-like structures such as Cs₃CeI₆ have also been investigated, exhibiting stable and tunable deep-blue emission with short exciton (B1674681) lifetimes around 26.1 ns and emission peaks around 430 nm nih.gov.
Table 2: Photoluminescence Properties of Ce(III) Compounds
| Compound/System | Emission Peak (nm) | Luminescence Lifetime (ns) | Notes / Application | References |
| CeI₃ in THF/CH₃CN/Et₂O | Violet/Blue | Nanosecond range | Potential water sensor in organic solvents | researchgate.net |
| Ce[N(SiMe₃)₂]₃ (1) | 553 | 24 | Luminescent photoreductant, 4f→5d transition | acs.org |
| Guanidinate complexes | 518 - 523 | 61 - 67 | Higher PLQY and longer lifetimes than complex (1) | acs.org |
| Cs₃CeI₆ | ~430 | 26.1 | Deep-blue emission, cryolite-like structure | nih.gov |
Engineering of Emission Properties via Ligand and Structural Modifications
The emission characteristics of Ce(III) compounds can be precisely tuned through modifications to their ligands and crystal structures. For example, in Ce(III) bis(guanidinate) mono(amide) complexes, reducing the steric bulkiness of the amide ligand influences photophysical properties. Complexes with smaller amide cone angles exhibit more reducing potentials and faster electron-transfer rates, enhancing their performance in photocatalytic applications osti.gov. Furthermore, the introduction of heavier atoms into ligands coordinating to Ce(III) can lead to narrower emission bands. Research has demonstrated that by employing ligands with different chalcogen-coordinating sites (e.g., S, Se, Te), Ce(III) complexes can achieve emission with a full width at half maximum (FWHM) as narrow as 42 nm researchgate.net. These modifications, often elucidated through TD-DFT calculations, provide insights into how ligand-induced centroid shifts and orbital contributions tune the emission spectra researchgate.net. The coordination environment around the Ce(III) ion, including coordination number and symmetry, also plays a critical role in determining its photophysical behavior and luminescence efficiency researchgate.net.
This compound in Novel Materials Fabrication
The unique properties of Ce(III) compounds, including CeI₃, are being leveraged in the fabrication of novel materials, ranging from advanced ceramics and nanomaterials to specialized thin films and coatings.
Utilization as a Precursor for Advanced Cerium-based Ceramics and Nanomaterials
While cerium(III) nitrate (B79036) hexahydrate and cerium(III) carbonate are more commonly cited as precursors for synthesizing cerium oxide nanoparticles (CeO₂ NPs), research into the direct use of this compound (CeI₃) in this capacity is less prevalent in the reviewed literature. General methods for nanomaterial synthesis, such as sol-gel, hydrothermal, and laser ablation techniques, often employ metal nitrates or oxides as starting materials nih.govrsc.orgmdpi.com. However, the use of CeI₃ within composite structures, such as within multi-walled carbon nanotubes (MWCNTs), has been noted, suggesting its potential role in functionalizing nanostructured materials uantwerpen.be. Further exploration is needed to fully understand the utility of CeI₃ as a direct precursor for advanced cerium-based ceramics and a broader range of nanomaterials.
Application in the Synthesis of Thin Films and Coatings
The synthesis of thin films and coatings utilizing cerium compounds often employs precursors like cerium(III) nitrate hexahydrate for applications such as doped titania-silica nanocomposite films orientjchem.org. While cerium oxide (CeO₂) thin films can be deposited using techniques like spin coating researchgate.net, and various thin-film deposition methods are well-established mdpi.com, specific literature detailing the direct application of this compound (CeI₃) as a precursor for such films or coatings is limited. The mention of CeI₃ within MWCNTs could imply methods for creating functionalized coatings or composite layers uantwerpen.be, but dedicated studies on CeI₃-based thin films for optoelectronic or protective applications are not extensively documented in the provided search results.
Research into 2D Intermetallic Materials and Spintronic Applications
The field of 2D intermetallic materials has seen significant advancements, particularly in their potential for spintronic applications. These materials, characterized by their atomic-thin layered structures, offer unique electronic and magnetic properties due to quantum confinement effects. A notable example of a material explored in this domain is Cerium Silicon Iodide (CeSiI), a compound composed of cerium, silicon, and iodine bnl.govcolumbia.eduuu.sebnl.govazonano.com. CeSiI has been identified as the first 2D heavy fermion material, exhibiting coupled electronic and magnetic interactions that are crucial for spintronic functionalities bnl.govcolumbia.edubnl.gov. Heavy fermion materials are known for their complex quantum phenomena, arising from the strong interaction between localized magnetic moments and itinerant electrons, which can lead to exotic states like superconductivity and novel magnetic orders bnl.govuu.se.
While CeSiI represents a significant development in cerium-iodine containing 2D materials for spintronics, research specifically focusing on this compound (CeI₃) as a direct component in these 2D spintronic materials is less prominent in the reviewed literature. However, this compound serves as a crucial "material synthesis precursor" sigmaaldrich.com. Its high purity forms, such as ultra-dry this compound, are utilized in the preparation of various advanced materials, including scintillation crystals made-in-china.com, which are vital for detection and imaging technologies. This role as a precursor suggests its indirect involvement in the broader landscape of advanced materials research that underpins fields like spintronics.
Table 1: Properties of this compound Relevant to Material Synthesis
| Property | Value/Description | Source |
| Purity | 99.99% (trace metals basis), 99.9% (REO), ≥99.95% | sigmaaldrich.commade-in-china.comthermofisher.comfishersci.nl |
| Form | Anhydrous, beads, -10mesh; Ultra dry; Lump powder | sigmaaldrich.commade-in-china.comthermofisher.comfishersci.nlamericanelements.com |
| Melting Point | ~750 °C; ~766 °C | sigmaaldrich.comwikipedia.org |
| Solubility | Soluble in water, acetone; Soluble in water and acid | made-in-china.comwikipedia.org |
| Hygroscopicity | Easily absorbs moisture; needs to be kept sealed | made-in-china.com |
| Crystal Structure | PuBr₃ type; 8-coordinate bicapped trigonal prismatic | wikipedia.org |
Electrochemical Technologies and Research Utilizing this compound Systems
This compound plays a role in electrochemical technologies, particularly in electroplating and as a precursor in material synthesis.
Design and Performance of Redox Flow Batteries Based on Cerium/Iodide Active Species
Redox Flow Batteries (RFBs) are being explored as a promising technology for grid-scale energy storage. Research into cerium/iodine active species for RFBs has focused on developing cost-effective and efficient systems. These studies typically utilize cerium nitrate hexahydrate [Ce(NO₃)₃·6H₂O] as the source for the Ce³⁺/Ce⁴⁺ redox couple and potassium iodate (B108269) (KIO₃) in conjunction with ascorbic acid for the I₂/I⁻ redox couple mdpi.comnih.govdntb.gov.uaresearchgate.netdoaj.orgresearchgate.net. While these systems leverage cerium and iodine electrochemistry, direct utilization of this compound (CeI₃) as the primary active species or electrolyte component has not been extensively detailed in the reviewed literature.
Despite the difference in cerium precursors, the performance metrics from these cerium/iodine RFB studies highlight the potential of such systems. For instance, a novel Ce/ascorbic acid/I RFB system utilizing modified electrodes and membranes achieved an energy efficiency (EE%) of approximately 72% mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net. Other related cerium-based RFB studies have reported coulombic efficiencies of around 87% and voltage efficiencies of approximately 85% for Ce-V cells, indicating the electrochemical promise of cerium redox couples in energy storage researchgate.net.
Table 2: Performance of Cerium/Iodine Redox Flow Batteries (using Cerium Nitrate/Potassium Iodate)
| Parameter | Value | Notes | Source |
| Active Species | Ce³⁺/Ce⁴⁺ and I₂/I⁻ (with ascorbic acid) | Cerium nitrate and potassium iodate were typically used as precursors. | mdpi.comnih.govdntb.gov.uaresearchgate.netdoaj.orgresearchgate.net |
| Energy Efficiency (EE%) | ~72% | Achieved with modified electrodes and membranes. | mdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.net |
| Coulombic Efficiency | ~87% | Reported for a Ce-V cell, indicative of cerium couple performance. | researchgate.net |
| Voltage Efficiency | ~85% | Reported for a Ce-V cell, indicative of cerium couple performance. | researchgate.net |
Investigations into Electroplating Processes Involving this compound
This compound is recognized for its application in electroplating processes sigmaaldrich.com. Its classification as a "material synthesis precursor" sigmaaldrich.commade-in-china.com underscores its utility in preparing various coatings and advanced materials through electrochemical deposition. While many studies on cerium electrodeposition utilize cerium nitrate or chloride salts mdpi.comgoogle.comampp.orgresearchgate.net, the direct mention of this compound in electroplating contexts points to its potential as a source of cerium ions for forming protective or functional coatings. The precise parameters and outcomes of electroplating processes specifically employing this compound would depend on the electrolyte composition, current density, and substrate, aiming to deposit cerium-based layers with desired properties.
Q & A
Q. What experimental methods are recommended for determining the solubility of Cerium(III) iodide in different solvents?
Solubility determination for CeI₃ involves isothermal saturation followed by phase analysis. For polar solvents (e.g., ethanol, isobutanol), equilibrate CeI₃ with the solvent under controlled humidity, then quantify dissolved Ce³⁺ via complexometric titration (using EDTA) and I⁻ via argentometric titration or ion chromatography . In non-polar solvents (e.g., THF), use gravimetric analysis after solvent evaporation. Account for hydrate formation (e.g., CeI₃·9H₂O) by measuring water content via Karl Fischer titration .
Q. How can this compound be synthesized with high purity for laboratory use?
CeI₃ is typically synthesized via direct reaction of cerium metal with iodine in anhydrous conditions. Key steps include:
- Purify cerium metal by vacuum distillation.
- React Ce with stoichiometric I₂ in a sealed tube at 400–500°C under argon.
- Sublime excess iodine under reduced pressure.
- Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What analytical techniques are suitable for quantifying iodide content in this compound samples?
The Sandell-Kolthoff reaction is a sensitive spectrophotometric method. It exploits iodide’s catalytic reduction of Ce⁴⁺ to Ce³⁺ in the presence of arsenious acid (H₃AsO₃). Steps:
- Digest CeI₃ in sulfuric acid to release I⁻.
- Add Ce(SO₄)₂ and H₃AsO₃, then measure the rate of Ce⁴⁺ decolorization at 420 nm .
Advanced Research Questions
Q. How does the iodide ligand in CeI₃ influence its catalytic activity in organic synthesis?
CeI₃ acts as a Lewis acid, where iodide enhances lability of the cerium center, facilitating substrate coordination. For example, in cyclization reactions, iodide disrupts CeI₃ oligomers, generating monomeric species with higher electrophilicity. Confirm mechanistic hypotheses via XPS (to exclude Ce–I covalent bonding) and kinetic studies comparing halide effects (Cl⁻ vs. I⁻) .
Q. What strategies resolve contradictions in reported solubility data for CeI₃ across solvents?
Discrepancies arise from hydration states, solvent purity, and measurement techniques. To standardize
- Use dynamic vapor sorption (DVS) to control humidity during solubility tests.
- Characterize solid phases post-solubility via XRD and thermogravimetric analysis (TGA) to identify hydrates.
- Cross-validate with computational models (e.g., COSMO-RS) .
Q. Can CeI₃ be applied in asymmetric catalysis, and what modifications are needed to enhance enantioselectivity?
Current studies show limited enantioselectivity with CeI₃ alone. To improve:
Q. How does CeI₃ compare to other cerium halides (e.g., CeCl₃) in mediating redox reactions?
CeI₃’s lower reduction potential (vs. CeCl₃) makes it less oxidizing, favoring single-electron transfer pathways. Compare using cyclic voltammetry and EPR spectroscopy to detect radical intermediates. For example, in aryl coupling reactions, CeI₃ generates iodine radicals (I·) that initiate chain processes .
Methodological Considerations
- Data Validation : Cross-reference solubility and catalytic data with NIST Chemistry WebBook entries for CeI₃ (if available) and replicate key experiments under controlled conditions .
- Safety Protocols : Handle CeI₃ in gloveboxes (moisture-sensitive) and use PPE to avoid iodide exposure, which can affect thyroid function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
